3,5-Dinitrobenzotrifluoride

Overview

Description

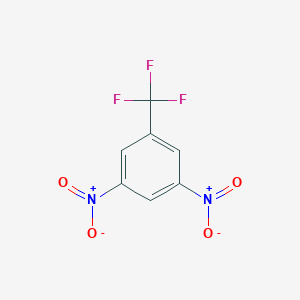

3,5-Dinitrobenzotrifluoride is an organic compound with the molecular formula C₇H₃F₃N₂O₄. It is a derivative of benzotrifluoride, where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its light yellow crystalline appearance and is used as a versatile building block in the synthesis of various nitro-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzotrifluoride can be synthesized through the nitration of benzotrifluoride derivatives. One common method involves the use of a mixture of oleum and alkali metal nitrate, where the mixture has a sulfur trioxide to metal nitrate molar ratio of 1.5 to 2.0. The reaction is carried out at temperatures up to about 225°C . Another method involves the use of ammonium nitrate and fuming sulfuric acid, which allows for a cleaner preparation process by reducing waste acid emissions .

Industrial Production Methods

In industrial settings, the production of this compound often involves a two-step nitration process. Initially, benzotrifluoride undergoes primary nitration to form a mononitro intermediate. This intermediate is then subjected to secondary nitration to yield the final product. The use of recycled waste acid from the primary nitration step in the secondary nitration step helps in minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound forms Meisenheimer-type σ-complexes with nucleophiles in solution.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.

Electrophilic Substitution: The presence of electron-withdrawing nitro groups makes the benzene ring less reactive towards electrophilic substitution.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines and alkoxides, typically under basic conditions.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.

Electrophilic Substitution: Due to the deactivating nature of the nitro groups, harsh conditions and strong electrophiles are required.

Major Products

Nucleophilic Substitution: Products include substituted benzotrifluorides with various nucleophiles attached.

Reduction: The major products are 3,5-diaminobenzotrifluoride derivatives.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Aromatic Compounds

3,5-Dinitrobenzotrifluoride is utilized in the synthesis of various aromatic compounds. One notable application is in the preparation of 4,4′-bis(3-amino-5-trifluoromethyl phenoxy)-biphenyl , an aromatic diamine monomer used in producing polymers and resins . The compound's nitro groups serve as versatile functional handles for further chemical transformations.

2. Derivatization Reagent

DNBT acts as a derivatization reagent in high-performance liquid chromatography (HPLC) for amino acid analysis. It reacts with primary and secondary amines to form stable derivatives that can be easily detected and quantified . This application is crucial for environmental monitoring and biochemical analysis.

Analytical Chemistry

1. HPLC Method Development

In analytical chemistry, this compound has been employed to develop HPLC methods for the determination of various compounds, including pharmaceuticals like amikacin in water samples . The derivatization process enhances sensitivity and selectivity, making it a valuable tool for environmental chemists and pharmacologists.

Biological Research

1. Antileishmanial Activity

Research has indicated that derivatives of this compound exhibit antileishmanial activity. Studies have synthesized analogues of DNBT to evaluate their efficacy against Leishmania species, which are responsible for leishmaniasis—a significant tropical disease . The biological evaluation of these compounds highlights their potential as therapeutic agents.

2. Toxicological Studies

Toxicological assessments have been conducted to understand the environmental impact and safety profile of DNBT. It has been reported to cause skin irritation and serious eye damage upon exposure . Understanding these effects is essential for handling and regulatory compliance in laboratories.

Case Studies

Mechanism of Action

The mechanism by which 3,5-Dinitrobenzotrifluoride exerts its effects involves the formation of Meisenheimer-type σ-complexes with nucleophiles. This interaction is facilitated by the electron-withdrawing nature of the nitro groups, which stabilizes the intermediate complex . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3,5-dinitrobenzotrifluoride: Similar in structure but with a chlorine atom at the 4 position.

3-Nitrobenzotrifluoride: Contains only one nitro group at the 3 position.

4-Nitrobenzonitrile: Contains a nitrile group instead of trifluoromethyl.

Uniqueness

3,5-Dinitrobenzotrifluoride is unique due to the presence of two nitro groups and a trifluoromethyl group, which significantly influence its reactivity and applications. The combination of these functional groups makes it a valuable intermediate in the synthesis of various complex organic compounds.

Biological Activity

3,5-Dinitrobenzotrifluoride (DNBT) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of DNBT, focusing on its antifungal and antileishmanial activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in interactions with cellular targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of DNBT derivatives. For instance, ethyl 3,5-dinitrobenzoate was found to exhibit potent antifungal activity against various strains of Candida, including:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-dinitrobenzoate | 100 | Candida krusei |

| Ethyl 3,5-dinitrobenzoate | 500 | Candida tropicalis |

These findings suggest that DNBT derivatives may interfere with fungal cell membrane integrity and ergosterol synthesis, indicating a multitarget antifungal mechanism of action .

Antileishmanial Activity

The biological evaluation of DNBT analogues has also revealed promising antileishmanial activity. Specifically, derivatives of 4-chloro-3,5-dinitrobenzotrifluoride were tested against Leishmania donovani, showing moderate to excellent efficacy:

| Compound | Activity Level | Model Used |

|---|---|---|

| Chloralin (2) | Moderate to Excellent | In vitro against L. donovani |

| Compound 7f | Excellent | Hamster model |

| Compound 8 | Moderate | Hamster model |

In these studies, chloralin was compared with Glucantime, a standard treatment for leishmaniasis. The results indicated that certain DNBT derivatives could serve as potential therapeutic agents against leishmaniasis .

The mechanisms underlying the biological activity of DNBT are multifaceted:

- Antifungal Mechanism : Studies suggest that DNBT derivatives disrupt the integrity of fungal cell membranes and inhibit ergosterol synthesis, which is crucial for maintaining membrane structure in fungi .

- Antileishmanial Mechanism : The inhibition of microtubule formation in Leishmania species has been proposed as a significant mechanism for the antileishmanial activity observed with DNBT analogues .

Case Studies and Research Findings

- Study on Antifungal Activity : A recent study synthesized various esters and amides derived from 3,5-dinitrobenzoic acid. Among these, ethyl 3,5-dinitrobenzoate demonstrated the highest antifungal activity against multiple Candida species .

- Evaluation Against Leishmania : In vitro studies showed that desnitro analogues of chloralin inhibited the growth of Leishmania donovani amastigotes effectively. These compounds were tested in hamster models to assess their therapeutic potential compared to existing treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dinitrobenzotrifluoride in laboratory settings?

A one-step synthesis method using dichloromethane as the solvent at room temperature (24 hours) has been reported. This approach avoids multi-step complexities and leverages nitro/trifluoromethyl groups' stability for efficient yield . Physical properties (e.g., melting point: 50–52°C) should be cross-validated with differential scanning calorimetry (DSC) to ensure reproducibility .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is commonly used for quality control . Nuclear magnetic resonance (NMR) spectroscopy (1H and 19F) and mass spectrometry (MS) are critical for structural confirmation, identifying characteristic peaks for nitro and trifluoromethyl groups .

Q. What safety protocols are essential for handling this compound?

Due to its fluorinated nitro structure, use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Safety data sheets for analogous compounds emphasize flammability risks (flash point >110°C) and recommend storage in cool, dry conditions .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

The meta-directing nitro groups and strong electron-withdrawing trifluoromethyl group deactivate the benzene ring, favoring NAS at specific positions. Computational studies (e.g., DFT) can predict regioselectivity, while kinetic experiments under varying temperatures/pH validate mechanistic pathways .

Q. What strategies resolve discrepancies in reported melting points or stability data for this compound?

Contradictions may arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate mixtures followed by DSC analysis can isolate pure phases. Cross-reference with peer-reviewed datasets (e.g., NIST) ensures accuracy .

Q. How is this compound utilized in synthesizing fluorenones via C–H bond activation?

Recent studies demonstrate its role as a precursor in cobaloxime-catalyzed reactions, enabling direct aldehyde C(sp2)–H bond activation under mild conditions. This method couples fluorenone synthesis with hydrogen evolution, offering sustainable advantages over traditional oxidants .

Q. Methodological Considerations

Q. What chromatographic techniques optimize separation of this compound derivatives?

Ultrahigh-performance liquid chromatography (UHPLC) with C18 reverse-phase columns and gradient elution (acetonitrile/water + 0.1% formic acid) achieves baseline separation. Derivatization with fluorinated reagents enhances detection sensitivity via mass spectrometry .

Q. How can researchers confirm the absence of isomeric impurities in synthesized this compound?

Combine 1H/19F NMR to distinguish isomers via coupling patterns and chemical shifts. High-resolution MS (HRMS) identifies exact mass discrepancies, while HPLC retention time comparisons with certified standards validate purity .

Q. Key Notes

- Contradictions : Reported melting points vary slightly; validate via DSC and recrystallization.

- Advanced Applications : Explored in fluorinated drug synthesis and materials science due to metabolic stability and lipophilicity .

- Safety : Prioritize flammability and toxicity mitigation aligned with REACH guidelines .

Properties

IUPAC Name |

1,3-dinitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(11(13)14)3-6(2-4)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZADIXWDDVQVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193142 | |

| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-99-0 | |

| Record name | 3,5-Dinitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-3,5-dinitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUR43C87YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.